molecular formula C8H7Br2F B2607567 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene CAS No. 1784579-97-0

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene

Cat. No.: B2607567
CAS No.: 1784579-97-0
M. Wt: 281.95
InChI Key: OXAWYWGLICRGDV-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene is an organic compound with the molecular formula C8H7Br2F. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position and a 2-bromo-1-fluoroethyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different brominated and fluorinated compounds .

Scientific Research Applications

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and stability of the molecule.

Comparison with Similar Compounds

  • 1-Bromo-3-fluoro-2-methylbenzene
  • (1-Bromo-2,2,2-trifluoroethyl)benzene
  • Benzene, 1-bromo-3-fluoro-2-(1-methylethyl)-

Comparison: 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

1-bromo-3-(2-bromo-1-fluoroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2F/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAWYWGLICRGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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